Tenovin-1

Übersicht

Beschreibung

Tenovin-1 is a small molecule that was discovered through cell-based screening. It acts as both a p53 activator and a SIRT2 inhibitor. Let’s break down its key features:

-

P53 Activation: : this compound elevates the levels of p53 protein, which plays a crucial role in cell cycle regulation, DNA repair, and apoptosis. P53 is often referred to as the “guardian of the genome” due to its tumor-suppressive functions.

-

SIRT2 Inhibition: : this compound inhibits the deacetylase activity of SIRT2, a member of the sirtuin family. SIRT2 is involved in various cellular processes, including gene expression, stress response, and aging.

Analyse Chemischer Reaktionen

Tenovin-1 unterliegt verschiedenen chemischen Reaktionen, obwohl spezifische Bedingungen und Reagenzien nicht allgemein dokumentiert sind. Zu den möglichen Reaktionen gehören Oxidation, Reduktion und Substitution. Die Hauptprodukte, die aus diesen Reaktionen resultieren, sind Gegenstand laufender Forschung.

Wissenschaftliche Forschungsanwendungen

Cancer Research

Antitumor Activity

Tenovin-1 has demonstrated significant antitumor effects across various cancer cell lines. In a study involving melanoma cells, this compound reduced cell viability through the inhibition of sirtuin activity and subsequent activation of p53 pathways .

Table 1: Summary of Antitumor Effects of this compound

Metabolic Disorders

Recent studies have highlighted this compound's potential in treating metabolic disorders such as hepatic fibrosis associated with high-fat diets. In diabetic rat models, this compound reduced liver damage by stimulating antioxidant defenses and inhibiting pro-inflammatory cytokines .

Table 2: Effects of this compound on Hepatic Fibrosis

| Parameter | Control Group | This compound Treated Group |

|---|---|---|

| Serum Triglyceride Levels | High | Significantly Reduced |

| Malondialdehyde Levels | Elevated | Decreased |

| Glutathione Levels | Low | Increased |

| Inflammatory Cytokines | High | Significantly Reduced |

Neurodegenerative Diseases

This compound has been explored for its effects on neurodegenerative conditions due to its ability to induce cellular senescence in astrocytes. This property may have implications for brain aging and neuroprotection .

Case Study: Astrocyte Senescence Induction

In experiments with rat primary astrocytes, treatment with this compound resulted in increased senescence-associated β-galactosidase activity and altered secretory phenotypes linked to neuroinflammation .

Viral Infections

Emerging research suggests that this compound may have antiviral properties. It has been proposed as a potential treatment against flavivirus infections due to its inhibitory effects on sirtuin 2, which plays a role in viral replication processes .

Wirkmechanismus

The compound’s effects are multifaceted:

-

P53 Stabilization: : Tenovin-1 prevents MDM2-mediated degradation of p53, thereby maintaining higher p53 levels. This stabilization contributes to its anti-cancer properties.

-

SIRT2 Inhibition: : By targeting SIRT2, this compound affects deacetylation processes, impacting various cellular pathways.

Vergleich Mit ähnlichen Verbindungen

Während Tenovin-1 aufgrund seiner Doppelfunktion als p53-Aktivator und SIRT2-Inhibitor einzigartig ist, ist es wichtig, es mit verwandten Verbindungen zu vergleichen:

Pifithrin-α (PFTα): Ein weiterer p53-Aktivator, jedoch mit unterschiedlichen Mechanismen.

Eprenetapopt (APR-246): Aktiviert ebenfalls p53 und zeigt vielversprechende Ergebnisse in der Krebstherapie.

Serdemetan (JNJ-26854165): Ein p53-Modulator mit potenziellen klinischen Anwendungen.

Denken Sie daran, dass das volle Potenzial von this compound noch nicht ausgeschöpft ist und die laufende Forschung seine Feinheiten weiterhin aufzeigt. Wenn Sie spezielle Fragen haben oder weitere Details benötigen, zögern Sie nicht zu fragen!

Biologische Aktivität

Tenovin-1 is a small molecule that has garnered significant attention for its biological activity, particularly as an activator of the p53 tumor suppressor protein and as an inhibitor of sirtuins, specifically SirT1 and SirT2. This compound was identified through a cell-based screening process aimed at discovering agents that could enhance p53 activity and inhibit tumor growth.

Sirtuin Inhibition

This compound functions primarily through the inhibition of sirtuins, which are NAD+-dependent deacetylases involved in various cellular processes, including aging, metabolism, and gene expression regulation. Sirtuins play a crucial role in deacetylating p53, thereby regulating its stability and function. This compound has been shown to inhibit the deacetylase activities of SirT1 and SirT2, leading to increased acetylation of p53 and enhanced p53-mediated transcriptional activity.

p53 Activation

The compound elevates the levels of p53 protein within hours of treatment, leading to increased expression of p53 target genes such as p21CIP/WAF1. This activation is crucial for inducing cell cycle arrest and apoptosis in cancer cells. Interestingly, while functional p53 enhances the cytotoxic effects of this compound, the compound can still exert its effects in cells lacking functional p53, indicating that it may also target other pathways involved in cell death.

Antitumor Effects

This compound has demonstrated significant antitumor activity across various cancer cell lines. Studies indicate that it inhibits cell proliferation and induces apoptosis in both wild-type and mutant p53 cancer cells. The compound has been particularly effective against melanoma and breast cancer cell lines.

Hepatic Protection

Recent research highlights this compound's protective effects against liver damage induced by high-fat diets (HFD). It has been shown to reduce inflammatory markers and oxidative stress in HFD-fed rats, suggesting potential therapeutic applications for liver diseases associated with obesity and diabetes.

Neuroprotective Properties

This compound also exhibits neuroprotective effects by inducing cellular senescence in astrocytes, which may have implications for neurodegenerative diseases. Its ability to modulate sirtuin activity could influence brain aging processes.

1. Antitumor Activity in Melanoma

A study demonstrated that this compound significantly reduced viability in melanoma cells compared to other sirtuin inhibitors like Sirtinol. The mechanism involved enhanced acetylation of p53 leading to increased apoptosis.

2. Liver Fibrosis Mitigation

In a study involving diabetic rats on a high-fat diet, this compound was found to mitigate hepatic fibrosis by reducing pro-inflammatory cytokines and enhancing antioxidant defenses. This suggests its potential as a therapeutic agent for liver conditions exacerbated by metabolic syndrome.

Data Summary

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Antitumor Activity | Inhibits growth in cancer cell lines | Activation of p53; inhibition of SirT1/SirT2 |

| Hepatic Protection | Reduces liver damage | Decreases inflammatory markers; enhances antioxidants |

| Neuroprotection | Induces cellular senescence | Modulation of sirtuin activity |

Eigenschaften

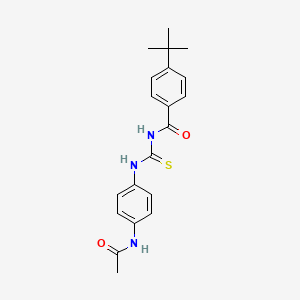

IUPAC Name |

N-[(4-acetamidophenyl)carbamothioyl]-4-tert-butylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2S/c1-13(24)21-16-9-11-17(12-10-16)22-19(26)23-18(25)14-5-7-15(8-6-14)20(2,3)4/h5-12H,1-4H3,(H,21,24)(H2,22,23,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWJIWFCOPZFGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046920 | |

| Record name | Tenovin-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380315-80-0 | |

| Record name | Tenovin-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380315800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tenovin-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TENOVIN-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BIQ6AID2B7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.